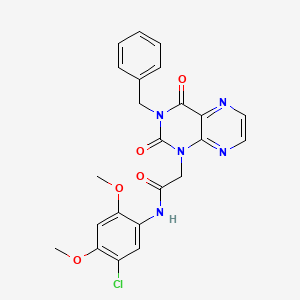

2-(3-benzyl-2,4-dioxo-1,2,3,4-tetrahydropteridin-1-yl)-N-(5-chloro-2,4-dimethoxyphenyl)acetamide

Description

This compound features a tetrahydropteridin core substituted with a benzyl group at the N3 position and an acetamide side chain linked to a 5-chloro-2,4-dimethoxyphenyl moiety. The tetrahydropteridin scaffold is structurally analogous to pteridine derivatives, which are known for their roles in enzyme inhibition (e.g., dihydrofolate reductase) . Although direct pharmacological data for this compound are unavailable in the provided evidence, structurally related acetamides exhibit diverse biological activities, including anti-inflammatory, pesticidal, and ligand-coordination properties .

Properties

IUPAC Name |

2-(3-benzyl-2,4-dioxopteridin-1-yl)-N-(5-chloro-2,4-dimethoxyphenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H20ClN5O5/c1-33-17-11-18(34-2)16(10-15(17)24)27-19(30)13-28-21-20(25-8-9-26-21)22(31)29(23(28)32)12-14-6-4-3-5-7-14/h3-11H,12-13H2,1-2H3,(H,27,30) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITXRDCZZASQQKU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1NC(=O)CN2C3=NC=CN=C3C(=O)N(C2=O)CC4=CC=CC=C4)Cl)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H20ClN5O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

481.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Molecular Formula

- Molecular Formula : CHClNO

- Molecular Weight : 372.82 g/mol

Structural Characteristics

The compound features a pteridine ring system, which is known for its role in various biological processes. The presence of a chloro group and methoxy groups enhances its pharmacological profile.

Anticancer Properties

Recent studies have indicated that compounds similar to 2-(3-benzyl-2,4-dioxo-1,2,3,4-tetrahydropteridin-1-yl)-N-(5-chloro-2,4-dimethoxyphenyl)acetamide exhibit significant anticancer properties. The mechanism involves the inhibition of specific enzymes associated with tumor growth.

Case Study: Inhibition of Indoleamine 2,3-Dioxygenase (IDO)

A notable study demonstrated that the compound can inhibit IDO, an enzyme implicated in cancer-related immunosuppression. By inhibiting IDO, the compound may enhance the efficacy of existing anticancer therapies by reversing immune suppression in tumor microenvironments .

Antimicrobial Activity

Research has also shown that the compound possesses antimicrobial properties against various pathogens. For instance, it has been tested against bacteria such as Staphylococcus aureus and Escherichia coli, showing promising results in inhibiting their growth.

The biological activity of the compound is attributed to its structural components:

- Pteridine Ring : Involved in electron transfer processes and enzyme inhibition.

- Chloro and Methoxy Substituents : These groups enhance lipophilicity and may improve cell membrane penetration.

Table: Summary of Biological Activities

Study on Anticancer Efficacy

In a controlled study involving cancer cell lines, the compound was shown to induce apoptosis (programmed cell death) in a dose-dependent manner. The results indicated that higher concentrations led to increased cell death rates compared to untreated controls.

Synergistic Effects with Other Drugs

Another interesting finding is the potential synergistic effect when combined with conventional chemotherapeutics. This combination therapy approach could lead to improved outcomes in cancer treatment protocols.

Comparison with Similar Compounds

Structural Comparison with Similar Acetamide Derivatives

Key Structural Features:

- Core Heterocycles: The tetrahydropteridin core distinguishes this compound from other acetamides, such as pyrazolo-benzothiazine () or pyrazole derivatives ().

- Substituent Effects: 5-Chloro-2,4-dimethoxyphenyl: Compared to the 3,4-dichlorophenyl group in , this substituent combines electron-withdrawing (Cl) and electron-donating (methoxy) groups, which may modulate solubility and receptor affinity.

Conformational Analysis:

- In , dihedral angles between aromatic rings and the amide group range from 44.5° to 77.5°, leading to distinct dimerization via N–H⋯O hydrogen bonds . The target compound’s benzyl and dimethoxyphenyl groups likely impose similar conformational variability, affecting crystal packing and stability.

- The fluorobenzyl group in ’s derivative results in a planar amide group and tight crystal packing (R factor = 0.049), suggesting that halogen substituents enhance crystallinity .

Anti-Inflammatory Potential:

- Acetamides with triazole-sulfanyl moieties () exhibit anti-exudative activity comparable to diclofenac (8 mg/kg). The target compound’s dimethoxyphenyl group may similarly enhance anti-inflammatory effects through COX-2 inhibition, though this requires experimental validation .

Ligand Coordination:

- N-Substituted acetamides (e.g., ) act as ligands due to their planar amide groups and aromatic systems. The target compound’s dimethoxyphenyl and benzyl groups may enable metal coordination, but steric hindrance from the tetrahydropteridin core might limit this capacity .

Crystallographic and Physical Properties

- Crystal Packing : Compounds with halogen substituents (e.g., ) often form stable dimers via hydrogen bonds. The target compound’s methoxy groups may participate in C–H⋯O interactions, while the chloro substituent could contribute to halogen bonding .

- Refinement Methods : SHELX software () is widely used for small-molecule crystallography. The target compound’s structure would likely be resolved using SHELXL, given its prevalence in refining complex heterocycles .

Tabulated Comparison of Key Compounds

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.